molecular formula C13H12ClN3O3 B10967536 methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B10967536
M. Wt: 293.70 g/mol
InChI Key: GRVVEFBUAIQAOQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, linked to a benzoate ester through a carbonyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

  • Chlorination and Methylation: : The synthesized pyrazole is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

  • Coupling with Benzoate Ester: : The chlorinated and methylated pyrazole is then coupled with methyl 2-aminobenzoate. This step involves the formation of an amide bond, typically facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the specific combination of substituents on the pyrazole ring and the benzoate ester. This unique structure can result in distinct biological activities and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

methyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C13H12ClN3O3/c1-17-11(9(14)7-15-17)12(18)16-10-6-4-3-5-8(10)13(19)20-2/h3-7H,1-2H3,(H,16,18)

InChI Key

GRVVEFBUAIQAOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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